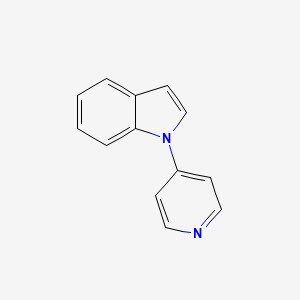

1-(pyridin-4-yl)-1h-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-pyridin-4-ylindole |

InChI |

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-10H |

InChI Key |

AXNJDTFKZMDPTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=NC=C3 |

Origin of Product |

United States |

The Indole Scaffold: a Cornerstone of Chemical and Medicinal Science

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of organic and medicinal chemistry. sci-hub.senih.govderpharmachemica.com Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility. derpharmachemica.com

Key attributes of the indole nucleus include:

Biological Significance: Indole is the core of the essential amino acid tryptophan, and by extension, the neurotransmitter serotonin, highlighting its fundamental role in biological systems. derpharmachemica.commdpi.com Many indole alkaloids derived from plants, marine organisms, and bacteria exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects. sci-hub.senih.govnih.gov

Pharmacological Versatility: The indole ring system is a common feature in numerous approved drugs. derpharmachemica.comnih.gov Its ability to interact with various biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions makes it a valuable pharmacophore in drug design. sci-hub.semdpi.com

Synthetic Accessibility: A multitude of synthetic methods, from classical approaches like the Fischer indole synthesis to modern metal-catalyzed reactions, allow for the construction and functionalization of the indole core, providing a platform for creating diverse molecular architectures. derpharmachemica.com

The structural versatility of the indole scaffold has led to the development of numerous derivatives with applications in treating a wide range of diseases, including cancer, infections, and inflammatory disorders. nih.govmdpi.com

The Pyridine Moiety: a Versatile Player in Chemical Structures

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govmdpi.comenpress-publisher.com Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its widespread use in the design of bioactive molecules.

Significant features of the pyridine moiety include:

Enhanced Pharmacokinetic Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve the solubility and bioavailability of drug candidates. nih.govenpress-publisher.com The incorporation of a pyridine moiety has been shown to enhance metabolic stability, permeability, and potency. nih.govrsc.org

Diverse Biological Activities: Pyridine-containing compounds exhibit a broad spectrum of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov A significant number of FDA-approved drugs incorporate the pyridine scaffold. nih.govrsc.org

Reactivity and Binding: Compared to its carbocyclic analog, benzene (B151609), pyridine is a more polar and reactive moiety. nih.gov This increased reactivity and the presence of the nitrogen lone pair allow for stronger and more specific interactions with biological targets. nih.gov

Structural Elucidation of 1 Pyridin 4 Yl 1h Indole: a Prototypical Hybrid

1-(pyridin-4-yl)-1H-indole is a heterocyclic organic compound that directly links the nitrogen atom of the indole (B1671886) ring to the 4-position of a pyridine (B92270) ring. evitachem.com This specific linkage creates a unique electronic and steric environment that distinguishes it from other indole-pyridine isomers.

Key Structural and Chemical Features:

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| General Description | A heterocyclic aromatic compound. |

The data in this table is compiled from available chemical information. nih.gov

The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of an indole precursor with a 4-substituted pyridine derivative. evitachem.com Spectroscopic techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the final compound. For instance, in related indole-pyridine hybrids, the chemical shifts in ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity of the two ring systems. tandfonline.comrsc.org

The Role of Indole Pyridine Hybrids in Advancing Chemical Science

Direct C-N and C-C Bond Formation Strategies

Direct bond formation strategies are among the most efficient methods for synthesizing pyridinyl indoles, offering atom economy and often milder reaction conditions compared to traditional multi-step syntheses.

Transition metals, particularly palladium, rhodium, and copper, play a pivotal role in modern organic synthesis. Their ability to catalyze the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is central to the construction of complex molecules like 1-(pyridin-4-yl)-1H-indole.

Palladium catalysis is a cornerstone of cross-coupling chemistry. The synthesis of N-(2-pyridyl)indoles has been successfully achieved through a palladium-catalyzed oxidative coupling of N-aryl-2-pyridines with alkynes. snnu.edu.cn This reaction proceeds using a simple Pd(MeCN)₂Cl₂ catalyst without the need for additional ligands, demonstrating regioselective C-H bond activation. snnu.edu.cn This method is noted to be superior in terms of substrate scope and catalyst cost compared to some rhodium-catalyzed versions. snnu.edu.cn

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, has also been employed. For instance, an efficient palladium-catalyzed Heck-type reaction was developed to synthesize a range of monoaryl- or diaryl-substituted P-ligands with high yields and diastereoselectivity. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of the Heck reaction in functionalizing related heterocyclic systems. Furthermore, palladium-catalyzed intramolecular reactions of N-alkenyl-3(1H)-indoleacetic amides have been used to create azepinoindole derivatives, showcasing the versatility of oxidative Heck cyclizations. beilstein-journals.org The direct C2-arylation of indoles, even with a directing group at the 5-position, has been observed in high yields and with high regioselectivity using iodobenzenes as the aryl source under palladium catalysis. researchgate.net

C-H activation is another powerful palladium-catalyzed strategy. The alkenylation of arenes, including indole, was first reported by Fujiwara and Moritani in 1969 using Pd(OAc)₂. beilstein-journals.org More contemporary methods have focused on direct C-H functionalization. For example, a palladium-catalyzed direct C–H bond sulfonylation of 1-(pyridin-2-yl)indoles has been achieved, highlighting the ability of the pyridine ring to act as a directing group for functionalization at the C2 position of the indole. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Oxidative Coupling | Pd(MeCN)₂Cl₂, CuCl₂ | N-aryl-2-pyridines, alkynes | Substituted indoles | snnu.edu.cn |

| Heck-type Reaction | Pd(OAc)₂, Ligand | --- | Mono/diaryl-substituted P-ligands | researchgate.net |

| C-H Sulfonylation | Pd(II) bromide | 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, aryldiazonium salts | 2-Sulfonated indoles | researchgate.net |

Rhodium and copper catalysts offer unique reactivity for the synthesis of indole-containing polycycles. An unusual Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols has been reported. rsc.org This multi-step cascade transformation involves the cleavage of two C–H, three C–C, and one C–N bond, with the simultaneous formation of two C–H, four C–C, and one C–N bond in a one-pot reaction. rsc.org The reaction is believed to start with the cyclometallation of the 1-(pyridin-2-yl)-1H-indole with a Rh(III) species. rsc.org

Synergistic rhodium/copper catalysis has also been used to synthesize 1H-indazoles from imidates and nitrosobenzenes via C-H activation and C-N/N-N coupling under redox-neutral conditions. nih.gov While this produces indazoles, the principle of dual catalysis is relevant to the synthesis of complex heterocycles. Copper itself is a cost-effective and low-toxicity metal that has gained attention for catalyzing annulations to construct indole motifs. researchgate.net

Cobalt, another transition metal, has also been used in related transformations. A Cp*Co(III)-catalyzed C2-selective C–H alkenylation/annulation cascade of 1-(pyridin-2-yl)-1H-indoles with internal alkynes affords pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums, demonstrating a tandem C-H activation and subsequent annulation process. acs.org

Table 2: Examples of Rhodium/Copper-Catalyzed Reactions

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Rh/Cu | Multi-step cascade | 1-(pyridin-2-yl)-1H-indoles, γ-substituted propargyl alcohols | Pyrido[2,1-a]indoles | rsc.org |

| Rh/Cu | C-H activation/C-N/N-N coupling | Imidates, nitrosobenzenes | 1H-indazoles | nih.gov |

Moving away from transition metals offers benefits in terms of cost and environmental impact. nih.gov Metal-free C-H functionalization has emerged as a powerful alternative. nih.govacs.org For instance, a metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine (B1214698) molecules has been developed using formaldehyde (B43269) as both a solvent and a carbon source. nih.govacs.org This C(sp²)H functionalization proceeds to give moderate to good yields of the bis-imidazo[1,5-a]pyridines. nih.govacs.org

The direct C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a metal-free route to a variety of substituted indoles. acs.org This method is operationally simple and avoids the need for expensive transition-metal catalysts. acs.org Furthermore, late-stage C-H arylation of N-bearing polycyclic scaffolds like imidazo[1,2-a]pyridines can be achieved using diaryliodonium salts in the presence of a base like tBuOK, representing an eco-friendly strategy. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Multi-Component Condensation and Cycloaddition Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.

An efficient protocol for synthesizing 3-(2,6-diarylpyridin-4-yl)-1H-indoles has been developed through a one-pot pseudo four-component condensation reaction. cdnsciencepub.comresearchgate.net This reaction involves aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) in the presence of trityl chloride (Ph₃CCl) under neutral, solvent-free conditions. cdnsciencepub.comresearchgate.net Mechanistically, the trityl chloride generates a trityl carbocation (Ph₃C⁺) in situ, which promotes the reaction. cdnsciencepub.comresearchgate.net This method has been used to report several new compounds for the first time. cdnsciencepub.comresearchgate.net

A similar strategy has been used to prepare 2,4,6-triarylpyridines. researchgate.net The versatility of MCRs is further highlighted by the synthesis of novel indole and quinoline (B57606) tricarboxamides through a pseudo-five-component reaction of formylindoles or formylquinolines, isocyanides, amines, and Meldrum's acid. ijcce.ac.ir

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(pyridin-2-yl)-1H-indole |

| 3-(2,6-diarylpyridin-4-yl)-1H-indole |

| 3-(4-Pyridinyl)-1H-indole |

| N-(2-pyridyl)indoles |

| N-Ts-2-alkenylanilines |

| bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane |

| Pyrido[2,1-a]indoles |

| Pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums |

| 2,4,6-triarylpyridines |

| Azepinoindole |

| Imidazo[1,5-a]pyridine |

| Imidazo[1,2-a]pyridine |

| 1H-indazoles |

| Indole |

| Pyridine |

| Meldrum's acid |

| Trityl chloride |

| Ammonium acetate |

| Acetophenone |

| Aldehyde |

| Alkyne |

| Nitrosobenzene |

| Imidate |

| N-aryl-2-pyridines |

| γ-substituted propargyl alcohols |

| Iodobenzene |

| Diaryliodonium salts |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) |

| Pd(MeCN)₂Cl₂ (Bis(acetonitrile)dichloropalladium(II)) |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Cp*Co(III) (Pentamethylcyclopentadienyl cobalt(III)) |

| Rh(III) (Rhodium(III)) |

Biginelli Condensation Principles for Pyrimidine-Indole Derivatives

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. wikipedia.orgsigmaaldrich.com This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form the pyrimidine (B1678525) core. wikipedia.orgname-reaction.comorganic-chemistry.org The classical mechanism proceeds through the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final product. wikipedia.orgorganic-chemistry.org

This methodology can be extended to the synthesis of pyrimidine-indole derivatives by utilizing indole-based starting materials. For instance, indole-3-carbaldehyde can serve as the aldehyde component in the Biginelli reaction. When reacted with a β-ketoester and urea or thiourea (B124793) under acidic conditions, this leads to the formation of pyrimidine rings directly attached to the indole-3-position. Various catalysts, including Brønsted and Lewis acids like indium(III) chloride or ytterbium(III) triflate, have been employed to improve yields and shorten reaction times, often under solvent-free or microwave-assisted conditions. organic-chemistry.org

Furthermore, the synthesis of fused pyrimido[1,2-a]indole (B3349944) systems represents a significant class of pyrimidine-indole derivatives. osi.lvresearchgate.net These structures are typically accessed through the annulation of a pyrimidine ring onto a pre-existing 2-aminoindole scaffold. researchgate.net Another approach involves the reaction of indole-2-carboxaldehyde with N-arylideneglycinates, which proceeds through a base-catalyzed aldol (B89426) reaction followed by a Mannich-type cyclization to yield highly fluorescent 1,2-dihydropyrimido[1,6-a]indole derivatives. rsc.org More recently, NHC-catalyzed [4+2] annulation reactions of 2H-azirine-2-carbaldehydes with isocyanates have been developed to construct pyrimido[1,2-a]indolediones. acs.org

| Feature | Description | Key Reactants | Catalysts | Products |

|---|---|---|---|---|

| Core Reaction | One-pot, three-component acid-catalyzed condensation. wikipedia.orgsigmaaldrich.com | Aldehyde (e.g., Indole-3-carbaldehyde), β-Ketoester, Urea/Thiourea. | Brønsted or Lewis acids (e.g., HCl, Yb(OTf)3, InCl3). organic-chemistry.org | Dihydropyrimidinones attached to the indole core. |

| Fused Systems | Annulation of a pyrimidine ring onto an indole precursor. osi.lvresearchgate.net | 2-Aminoindoles, Indole-2-carboxaldehydes. researchgate.netrsc.org | Base catalysis, NHC catalysis. rsc.orgacs.org | Pyrimido[1,2-a]indoles, Pyrimido[1,6-a]indoles. rsc.orgacs.org |

Annulation and Ring-Closure Protocols

The reductive cyclization of nitro compounds is a powerful strategy for the synthesis of the indole nucleus. A common approach involves the use of ortho-nitrostyrene precursors. These substrates can be cyclized to form indoles under reductive conditions, often employing transition metal catalysts. For instance, palladium-catalyzed reductive cyclization using carbon monoxide (or a CO surrogate like phenyl formate) is an atom-efficient method. The reaction proceeds by the reduction of the nitro group to a nitroso or nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent vinyl group, followed by aromatization to the indole ring.

This method is tolerant of various functional groups and can be used to synthesize a wide range of substituted indoles. The use of CO surrogates avoids the need for handling gaseous carbon monoxide, making the procedure more accessible for standard laboratory settings.

Tandem radical cyclization reactions offer an elegant and efficient means to construct complex heterocyclic systems, including those containing the indole scaffold. These reactions involve a cascade of bond-forming events initiated by a radical species. For the synthesis of indole analogs, a typical strategy might involve the generation of a radical on a side chain attached to the indole nitrogen or C3 position. This radical can then undergo an intramolecular cyclization onto an appropriately placed acceptor, such as an alkyne or an alkene, to form a new ring.

For example, the FeCl3-catalyzed tandem radical cyclization of indole-tethered pyrazoles has been used to construct indole-fused eight-membered rings through a cross-dehydrogenative double C-N bond formation. Similarly, copper-catalyzed tandem amino radical cyclizations have been employed to synthesize indolo-[2,1-a]isoquinoline skeletons. These methods demonstrate the power of radical chemistry to rapidly build molecular complexity from relatively simple starting materials.

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of the indole ring. A variety of methods fall under this category, often involving the formation of a key C-C or C-N bond to close the pyrrole (B145914) ring of the indole system.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the intramolecular cyclization of N-(ortho-alkynyl)anilines is a common route to 2-substituted indoles. In this reaction, a palladium catalyst activates the alkyne for nucleophilic attack by the aniline (B41778) nitrogen, leading to the indole product. Gold-catalyzed cyclizations of similar substrates have also been developed and can offer complementary reactivity and selectivity. For instance, gold-catalyzed intramolecular cyclization of N-propargyl indole derivatives bearing pyrazole (B372694) or pyrrole units has been shown to produce either 6-exo-dig or 7-endo-dig cyclization products depending on the substitution of the alkyne.

Another important intramolecular cyclization is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. The reaction proceeds through a hydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the indole ring. This venerable reaction remains a workhorse for indole synthesis due to its reliability and broad substrate scope. rsc.org

Functionalization of Pre-Synthesized Indole and Pyridine Scaffolds

A highly convergent and versatile approach to this compound involves the coupling of pre-synthesized indole and pyridine fragments. This strategy benefits from the ready availability of a wide variety of substituted indoles and pyridines, allowing for the rapid generation of diverse analogs. The key transformation in this approach is the formation of the N-C(aryl) bond between the indole nitrogen and the C4 position of the pyridine ring. Several modern cross-coupling reactions are well-suited for this purpose.

The Ullmann condensation is a classical method for N-arylation, typically involving the reaction of an N-H containing compound (like indole) with an aryl halide in the presence of a copper catalyst at elevated temperatures. researchgate.netnih.govorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh. Modern modifications often employ ligands such as diamines or amino acids to facilitate the reaction at lower temperatures and with greater functional group tolerance. acs.org For the synthesis of this compound, this would involve the reaction of indole with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation. acs.orgrsc.org It offers mild reaction conditions, high functional group tolerance, and broad substrate scope. organic-chemistry.org The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand. The coupling of indole with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, using a suitable palladium/phosphine catalyst system and a base (e.g., sodium tert-butoxide or potassium phosphate) provides an efficient route to this compound. organic-chemistry.org

The Chan-Lam coupling reaction provides another powerful method for N-arylation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples N-H compounds with arylboronic acids. wikipedia.orgsorbonne-universite.fr A key advantage of the Chan-Lam coupling is that it can often be performed in the presence of air and at room temperature. wikipedia.org The synthesis of this compound via this method would involve the reaction of indole with 4-pyridineboronic acid in the presence of a copper catalyst, a base, and often a ligand such as pyridine. wikipedia.org

| Method | Catalyst | Pyridine Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) researchgate.netacs.org | 4-Halopyridine (I, Br) acs.org | Inexpensive catalyst. | Often requires high temperatures, can have limited substrate scope. nih.gov |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand organic-chemistry.org | 4-Halopyridine (Cl, Br, I, OTf) organic-chemistry.org | Mild conditions, broad substrate scope, high yields. acs.orgrsc.org | Cost of palladium and ligands, sensitivity to air and moisture. |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)2) wikipedia.orgorganic-chemistry.org | 4-Pyridineboronic acid wikipedia.orgsorbonne-universite.fr | Often air and moisture tolerant, mild conditions. wikipedia.org | Availability of boronic acids, potential for side reactions. |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide such as N,N-dimethylformamide (DMF). For indoles, formylation occurs preferentially at the C3 position due to the high electron density at this site.

The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can be subjected to a wide range of subsequent derivatizations. For example, the aldehyde can undergo condensation reactions with various nucleophiles, be oxidized to a carboxylic acid, or be reduced to an alcohol. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures based on the indole scaffold. This strategy is particularly useful for creating libraries of compounds for biological screening.

N-Sulfonylation and Aza-Michael Addition Sequences

A prominent strategy for the N-arylation of indoles involves the activation of the indole nitrogen followed by a nucleophilic addition to an activated pyridine ring. One such approach is a sequence involving N-sulfonylation and a subsequent aza-Michael addition.

The indole nitrogen is generally not nucleophilic enough to readily attack an unactivated pyridine ring. To enhance its nucleophilicity, the indole is often deprotonated with a strong base. Conversely, to increase its electrophilicity for certain reactions, an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl), can be attached to the nitrogen. This N-sulfonylation step makes the N-H proton more acidic and can facilitate its removal.

The core of this synthetic route is the aza-Michael addition, a type of conjugate addition where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. In the context of synthesizing this compound, the indole anion (generated from indole or an N-sulfonylated indole) acts as the nucleophile, and an activated pyridine derivative, such as a vinylpyridine, serves as the Michael acceptor.

For instance, the reaction can be conceptualized to proceed via the addition of an indole salt to 4-vinylpyridine (B31050). The reaction is typically catalyzed by a base, which deprotonates the indole. Organocatalysts, including cinchona alkaloids and their derivatives, have been effectively used to catalyze asymmetric aza-Michael reactions, providing chiral nitrogen-containing heterocycles. rsc.orgmdpi.com While direct N-sulfonylation followed by aza-Michael addition to 4-vinylpyridine is a plausible route, many reported syntheses of N-pyridinylindoles utilize transition-metal-free conditions or are catalyzed by simple bases. For example, KF/Al2O3 has been shown to efficiently catalyze the aza-Michael addition of indole to various electron-deficient alkenes, leading to N-alkylated products in good to excellent yields. nih.gov The reaction of indole with 4-vinylpyridine, facilitated by a suitable catalyst, would directly yield the 1-(2-(pyridin-4-yl)ethyl)-1H-indole skeleton, which could be further modified if necessary. A domino Heck-aza-Michael reaction sequence has also been reported for the synthesis of complex heterocyclic systems. rsc.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions provide a powerful and direct route to highly substituted indolyl-pyridine frameworks. These reactions, often performed as one-pot multicomponent procedures, involve the combination of an indole derivative, a carbonyl compound (aldehyde or ketone), and a source of ammonia, typically ammonium acetate.

A notable example is the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles. This has been achieved through a one-pot, pseudo-four-component condensation reaction of an aldehyde, an acetophenone, and ammonium acetate in the presence of trityl chloride (Ph3CCl) under neutral, solvent-free conditions. thieme-connect.com Mechanistically, the trityl chloride is believed to generate a trityl carbocation (Ph3C+) in situ, which promotes the reaction. thieme-connect.com

Similarly, various indole-substituted pyridine derivatives have been synthesized through multicomponent reactions. For instance, 4-aryl-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitriles were prepared from 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones (like 2-acetylpyridine), and ammonium acetate. sorbonne-universite.frbeilstein-journals.org These reactions offer high yields and a broad substrate scope. The general mechanism involves an initial Knoevenagel condensation between the activated methylene compound (e.g., 3-cyanoacetylindole) and the aldehyde, followed by a Michael addition with an enamine (formed from the ketone and ammonium acetate), and subsequent cyclization and aromatization to form the pyridine ring. tandfonline.com

The use of different catalysts and reaction conditions can influence the outcome and efficiency of these condensations. Iodine has been used as a catalyst for the synthesis of 2-(indol-3-yl)pyridine derivatives from 3-(cyanoacetyl)indole, an aromatic aldehyde, an aromatic ketone, and ammonium acetate, either neat or in acetic acid. researchgate.net Indium(III) chloride (InCl3) has also been shown to be an effective catalyst for similar multicomponent reactions to produce indol-3-yl pyridine derivatives. nih.gov

Carbonylative Synthesis and Functionalization of Indoles

Carbonylative reactions, which introduce a carbonyl group (C=O) into a molecule, represent a powerful tool for the synthesis and functionalization of indoles. clockss.org These methods often employ transition metal catalysts, most notably palladium, and utilize carbon monoxide (CO) gas or a CO surrogate.

One strategy involves the palladium-catalyzed carbonylative coupling of an indole derivative with a pyridine derivative. For example, a palladium-catalyzed carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates has been reported to produce cyclopenta[b]indoles, with allenyl indolyl ketones proposed as intermediates. researchgate.net This highlights the potential for creating an indole-carbonyl-pyridine linkage through related carbonylative cross-coupling reactions.

A more direct approach is the carbonylative functionalization of the indole C-H bond. Palladium-catalyzed direct carbonylation of indoles with boronic acids has been used to synthesize indole-3-yl aryl ketones. clockss.org This reaction proceeds under mild conditions with a Pd(OAc)2 catalyst, a base such as KOH, and additives like pyridine and CsF. clockss.orgrsc.org Adapting this method by using a pyridinylboronic acid could potentially yield the corresponding indol-3-yl pyridin-3-yl ketone.

Furthermore, a palladium-catalyzed route has been designed to generate potent N-acyl pyridinium (B92312) salts in situ, which then act as acylating agents for Friedel-Crafts-type reactions with electron-rich heterocycles like indoles. nih.gov This method involves the carbonylative coupling of aryl or vinyl triflates with arenes, where the pyridine additive plays a crucial role in forming the reactive acylating species. This sophisticated approach allows for the carbonylative functionalization of indoles to form indolyl ketones. nih.gov

The carbon monoxide source can be CO gas, but for laboratory-scale synthesis, CO surrogates are often preferred for safety and convenience. These carbonylative strategies offer a modular and efficient means to access indolyl-pyridine structures containing a ketone linker, which are valuable scaffolds in drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the indole and pyridine rings. The aromatic region of the spectrum typically shows a complex pattern of signals. Protons on the pyridine ring are characteristically shifted downfield due to the electron-withdrawing nature of the nitrogen atom, with signals appearing in the range of 7.5 to 8.6 parts per million (ppm). For a related compound, 3-{1-[(4-Methylphenyl)sulfonil]-1,4-dihydropyridin-4-yl}-1H-indole, the ¹H NMR spectrum in DMSO-d₆ showed specific signals for the indole and dihydropyridine (B1217469) protons, which aids in the assignment of proton environments. nih.gov In this analogue, the indole NH proton appears as a singlet at 10.84 ppm, while other aromatic protons of the indole and substituted pyridine rings are observed between 6.61 and 7.78 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides confirmation of the carbon framework of this compound. The aromatic carbons of both the indole and pyridine rings typically resonate in the range of 110 to 160 ppm. In a study of a similar compound, 2,3-diphenyl-1-(pyridin-2-yl)-1H-indole, the ¹³C NMR spectrum in CDCl₃ showed signals for the pyridine and indole carbons within the expected ranges, confirming the connectivity of the heterocyclic rings. rsc.org For instance, the carbon atoms of the pyridine ring appeared at chemical shifts of δ = 151.8, 149.0, 137.5, 118.2, and 111.4 ppm, while the indole carbons resonated at various positions, including δ = 137.4, 135.9, 131.7, 130.9, 128.2, 128.0, 127.7, 127.4, 123.3, 122.2, 121.5, and 119.6 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of related structures, such as 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, shows characteristic absorption bands. For example, a C=O stretching vibration is observed around 1695 cm⁻¹. researchgate.net In another related compound, 3-(pyridin-4'-yl)-5H-1,2,4-triazino[5,6-b]indole, the IR spectrum displays bands for cyclic C=N groups of the pyridine and triazine rings in the range of 1620-1590 cm⁻¹. scirp.org These characteristic peaks help in confirming the presence of the respective functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. A structurally similar pyrazole-indole hybrid exhibits a UV-Vis absorption maximum (λ_max) at 384 nm in tetrahydrofuran, with a fluorescence emission maximum at 492 nm. mdpi.com This indicates the presence of a conjugated system that absorbs light in the ultraviolet region. For another related compound, the electronic spectral d-d bands are observed at 516 and 592 nm, with an emission band at 392 nm when excited at 317 nm in MeCN. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the molecular formula. For instance, in the analysis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a related compound, the accurate mass of the [M+H]⁺ ion was measured at m/z 284.1177, corresponding to the empirical formula C₁₉H₁₃N₃. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments reveals characteristic fragments, such as the pyridine fragment at m/z 79 and various indole-derived fragments, which further corroborates the structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing. In a study of 3-{1-[(4-Methylphenyl)sulfonil]-1,4-dihydropyridin-4-yl}-1H-indole, the indole mean plane and the benzene (B151609) ring of the tosyl group form a dihedral angle of 65.0 (1)°. nih.gov The crystal structure is stabilized by weak intermolecular N—H⋯π and C—H⋯O interactions, which link the molecules into ribbons. nih.gov Another related compound, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, crystallizes in the monoclinic space group P2₁/c, with an intramolecular disposition of the pyridinium plane over the indole residue, showing an interplanar dihedral angle of 17.91(4)°. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Research on related structures has demonstrated the utility of docking studies in identifying potential therapeutic agents. For instance, derivatives of 3-(pyridin-4-yl)-1H-indole have been docked against the bacterial regulator protein PqsR of Pseudomonas aeruginosa, revealing binding energies ranging from -5.8 to -8.2 kcal/mol. researchgate.net Similarly, novel 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles were evaluated as potential inhibitors of InhA and Cytochrome c peroxidase, with docking studies confirming strong binding affinities for these proteins. bohrium.com

In another study, a series of 1-(3-(1H-indol-3-yl)-1-(naphthalen-2-yl)allyl)-1,4-dihydropyridine-4-carboxylic acid derivatives were designed as potential anticonvulsant agents. nih.gov Molecular docking analyses were performed on the gamma-aminobutyric acid (GABA)-A receptor, a ligand-gated ion channel. The results indicated significant interactions with key residues at the active site, such as LEU B:99, TYR A:62, ALA A:174, and THR B:202, which correlated well with their in vivo anticonvulsant activity. nih.gov

Furthermore, the design of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole as a dopamine (B1211576) D2 receptor ligand involved molecular docking to the human dopamine D2 receptor's X-ray structure. researchgate.net This analysis established that the primary contact point is between the protonatable nitrogen atom of the ligand and the aspartic acid residue (Asp 3.32) of the receptor, a finding that was later confirmed to be stable through molecular dynamics simulations. researchgate.net

These examples underscore the importance of molecular docking in predicting the binding modes and affinities of this compound derivatives, thereby guiding the rational design of new molecules with desired biological activities.

| Compound Class | Target Protein | Binding Energy/Key Interactions | Reference |

| 3-(pyridin-4-yl)-1H-indole derivatives | PqsR of P. aeruginosa | -5.8 to -8.2 kcal/mol | researchgate.net |

| 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles | InhA, Cytochrome c peroxidase | Strong binding affinity | bohrium.com |

| 1,4-dihydropyridine derivatives with indole | GABA-A receptor | Interactions with LEU B:99, TYR A:62, ALA A:174, THR B:202 | nih.gov |

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 receptor | Contact between protonatable nitrogen and Asp (3.32) | researchgate.net |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental spectra. Density Functional Theory (DFT) is a commonly employed method for this purpose. mdpi.comd-nb.info

For instance, in the characterization of novel azine derivatives bearing an indole moiety, the structures were validated using spectroscopic data, including ¹H-NMR. mdpi.com The ¹H-NMR spectrum of one such azine showed distinct signals for methyl and NH protons, with aromatic protons appearing as multiplets in the expected regions. mdpi.com In another study, the characterization of substituted-(naphthalen-2-yl)-3-(1H-indol-3-yl) allyl)-1,4-dihydropyridine-4-carboxylic acid derivatives involved extensive use of IR, NMR, and mass spectrometry. nih.gov The ¹H-NMR spectra of these compounds showed characteristic signals for Ar-H, COOH, and N-H protons, while ¹³C-NMR confirmed the presence of the carbonyl carbon of the pyridine ring. nih.gov

The accuracy of theoretical predictions has been significantly enhanced by machine learning algorithms trained on quantum mechanics calculations. arxiv.org These methods can predict NMR chemical shifts with high accuracy, comparable to experimental values, which is particularly useful for distinguishing between stereoisomers. arxiv.orgrsc.org For complex molecules, considering conformational isomers is crucial for accurate predictions. d-nb.info

Computational studies on related heterocyclic systems, like 5-hydroxymethyluracil, have shown good agreement between theoretical and experimental NMR data. mdpi.com For example, the calculated ¹H and ¹³C NMR chemical shifts using the B3LYP/6-311++G(d,p) level of theory were found to be close to the experimental values. mdpi.com

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intramolecular interactions, such as hydrogen bonds and π-π stacking, play a critical role in determining the three-dimensional structure and, consequently, the properties and function of molecules like this compound.

The indole and pyridine rings are both aromatic systems capable of engaging in π-π stacking. vulcanchem.com The crystal structure of related indole derivatives reveals that intermolecular interactions, including π-π stacking and hydrogen bonds, are crucial for stabilizing the crystal lattice. For example, in some indole-3-carbaldehyde derivatives, π-π stacking interactions with distances of approximately 2.765 Å have been observed. In other cases, π stacking interactions between indole ring systems can form parallel, centrosymmetric dimers with an average ring-to-ring distance of 3.449 Å. researchgate.net

Hydrogen bonding is another significant non-covalent interaction. The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Studies on the indole-pyridine dimer have shown that it adopts a V-shaped geometry stabilized by N-H···N and C-H···N hydrogen bonds, as well as C-H···π and π···π dispersion interactions. acs.org In the crystal structure of 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, weak intermolecular N—H⋯π and C—H⋯O interactions link the molecules into ribbons. nih.gov

The presence of intramolecular hydrogen bonds can be investigated using ¹H NMR studies by observing the change in chemical shifts when the solvent is changed from a non-polar to a polar one. acs.org A small change in the chemical shift of an N-H proton suggests its involvement in an intramolecular hydrogen bond. acs.org Computational methods, such as Hirshfeld surface analysis, can also be used to study various intermolecular interactions. mdpi.com

The interplay of these non-covalent interactions dictates the supramolecular architecture and is fundamental to the molecular recognition processes in biological systems. researchgate.netnih.gov

Reaction Mechanisms and Chemical Reactivity of Indole Pyridine Hybrids

Detailed Mechanistic Pathways of Synthetic Transformations

The construction of the indole-pyridine framework can be achieved through several synthetic strategies, many of which involve transition metal-catalyzed cross-coupling reactions. These reactions proceed through a series of well-defined elementary steps that constitute the catalytic cycle.

Transition metal catalysts are central to the synthesis of indole-pyridine hybrids, enabling efficient bond formations that would otherwise be difficult to achieve.

Palladium(0) Catalysts : Palladium in its zero-valent state, Pd(0), is a cornerstone of cross-coupling chemistry for C-N bond formation. acs.org In reactions such as the Buchwald-Hartwig amination, a Pd(0) species initiates the catalytic cycle by undergoing oxidative addition to an aryl halide (e.g., a halopyridine). The resulting arylpalladium(II) complex then reacts with the indole (B1671886) nitrogen to form the desired C-N bond, followed by reductive elimination to regenerate the Pd(0) catalyst. princeton.edu The choice of phosphine (B1218219) ligands is critical in these reactions, as they modulate the reactivity and stability of the palladium catalyst. For instance, bulky electron-rich phosphines can facilitate the reductive elimination step. acs.org

Rhodium(III) Catalysts : Rhodium(III) catalysts are particularly effective in directing C-H activation and annulation reactions to construct indole and related heterocyclic systems. acs.orgrsc.orgacs.org In a typical catalytic cycle, a Rh(III) species can coordinate to a directing group on one of the substrates, bringing the catalyst in proximity to a C-H bond. This facilitates the cleavage of the C-H bond and the formation of a rhodacycle intermediate. acs.org Subsequent insertion of a coupling partner, such as an alkyne or an alkene, into the rhodium-carbon bond, followed by reductive elimination, leads to the formation of the final product and regeneration of the Rh(III) catalyst. acs.org

Trityl Carbocation : The trityl carbocation (Ph₃C⁺) can act as an organic Lewis acid catalyst in certain synthetic transformations. cdnsciencepub.comresearchgate.net Generated in situ from trityl chloride, it can promote condensation reactions by activating substrates. cdnsciencepub.com For example, in the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles, the trityl carbocation can facilitate the formation of chalcone (B49325) intermediates, which then undergo cyclization with a nitrogen source to form the pyridine (B92270) ring. cdnsciencepub.com The stability of the trityl carbocation is attributed to the extensive delocalization of the positive charge over the three phenyl rings. researchgate.netwikipedia.org

These fundamental organometallic processes are the elementary steps that comprise the catalytic cycles of many transition metal-catalyzed reactions. umb.eduwikipedia.org

Oxidative Addition : This is often the initial step in a catalytic cycle, where the metal center's oxidation state and coordination number increase. umb.eduwikipedia.org For instance, a Pd(0) catalyst can oxidatively add to an aryl halide (Ar-X), breaking the Ar-X bond and forming a new Ar-Pd(II)-X complex. jimdo.com This step is crucial for activating the aryl halide for subsequent coupling.

Reductive Elimination : This is typically the final, product-forming step in a catalytic cycle, where the metal center's oxidation state and coordination number decrease. umb.eduwikipedia.org Two ligands on the metal center couple and are eliminated as the final product, regenerating the active catalyst. For example, in the formation of a C-N bond, an arylpalladium(II) amide complex can undergo reductive elimination to form the N-aryl product and the Pd(0) catalyst. princeton.edu

Insertion : This process involves the insertion of an unsaturated molecule, such as an alkyne or alkene, into a metal-ligand bond. In Rh(III)-catalyzed reactions, for example, an alkyne can insert into a rhodium-carbon bond of a rhodacycle intermediate, leading to the expansion of the ring and the incorporation of the alkyne into the final product. acs.org

Table 1: Key Mechanistic Steps in Transition Metal-Catalyzed Synthesis

| Mechanistic Step | Description | Role in Synthesis of Indole-Pyridine Hybrids |

| Oxidative Addition | The addition of a substrate to a metal center, increasing the metal's oxidation state and coordination number. umb.eduwikipedia.org | Activates aryl or vinyl halides for subsequent coupling reactions. jimdo.com |

| Reductive Elimination | The elimination of a product from a metal center, decreasing the metal's oxidation state and coordination number. umb.eduwikipedia.org | Forms the final C-C or C-N bond and regenerates the active catalyst. princeton.edu |

| Migratory Insertion | The insertion of an unsaturated molecule into a metal-ligand bond. | Incorporates new fragments into the growing molecule, often leading to ring formation. acs.org |

| Transmetalation | The transfer of a ligand from one metal to another. | In Suzuki coupling, transfers the aryl group from boron to palladium. ias.ac.in |

Carbon-Hydrogen (C-H) Bond Activation Processes

C-H bond activation has emerged as a powerful strategy for the direct functionalization of unreactive C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Rhodium(III) catalysts have been extensively used for the C-H activation of indoles and pyridines. acs.orgbeilstein-journals.org The regioselectivity of C-H activation is often controlled by the use of a directing group, which coordinates to the metal center and positions it in close proximity to a specific C-H bond. nih.gov For instance, a directing group on the indole nitrogen can direct the C-H activation to the C2 or C7 position of the indole ring. researchgate.net

Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) Bond Cleavage and Formation

The synthesis of indole-pyridine hybrids inherently involves the formation of new C-C and C-N bonds. Palladium-catalyzed reactions like the Suzuki coupling are widely used for C-C bond formation, for instance, to attach a pyridine ring to an indole core. ias.ac.in C-N bond formation is often achieved through Buchwald-Hartwig amination. princeton.edu While bond formation is the primary goal, C-C or C-N bond cleavage can also occur under certain reaction conditions, sometimes as a desired step in a reaction cascade or as an unwanted side reaction. nih.govresearchgate.netrsc.org For example, the synthesis of pyranoindolones can involve a sequential C-C σ-bond cleavage. nih.gov

Nucleophilic and Electrophilic Reactivity of Pyridine and Indole Moieties

The reactivity of the indole and pyridine rings plays a crucial role in their functionalization.

Indole Moiety : The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C3 position. bhu.ac.in The nitrogen lone pair participates in the aromatic system, contributing to its high electron density. However, the indole nitrogen can also act as a nucleophile in reactions like N-arylation. nih.gov

Pyridine Moiety : In contrast to indole, the pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C2 and C4 positions. digitellinc.com The lone pair on the pyridine nitrogen also imparts basic properties and allows it to act as a ligand for metal catalysts. beilstein-journals.org The electronic character of the C-H bonds in pyridine influences its reactivity in C-H arylation reactions. nih.gov

The interplay of these electronic properties governs the reactivity of indole-pyridine hybrids and provides opportunities for selective functionalization of either the indole or the pyridine ring.

Structure Activity Relationship Sar Studies in Biological Contexts

Analysis of Substituent Effects on Interaction Profiles

The interaction profile of a molecule with its biological target is highly dependent on the nature and position of its substituents. For the 1-(pyridin-4-yl)-1h-indole scaffold, modifications can be introduced on both the indole (B1671886) and pyridine (B92270) rings. These substitutions can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and selectivity.

The indole nitrogen provides a key point for substitution, and the nature of the aromatic ring attached at this position significantly impacts biological activity. researchgate.netnih.gov The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The relative orientation of the indole and pyridine rings is also a critical determinant of the interaction profile.

Substituents on the indole ring can modulate its electron density and hydrophobicity. For instance, electron-donating groups (e.g., -OCH3, -CH3) at the 5- or 6-position of the indole can enhance pi-pi stacking interactions with aromatic residues in a binding pocket. Conversely, electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electrostatic potential of the indole ring system.

To illustrate the potential effects of substituents, the following hypothetical data table summarizes the predicted impact of various substitutions on the binding affinity of this compound derivatives for a generic kinase target, based on general SAR principles for kinase inhibitors.

| Compound | Indole Substituent (R1) | Pyridine Substituent (R2) | Predicted IC50 (nM) | Rationale for Predicted Activity |

|---|---|---|---|---|

| 1 | H | H | 500 | Baseline activity of the core scaffold. |

| 2 | 5-OCH3 | H | 250 | Electron-donating group may enhance pi-stacking interactions. |

| 3 | 5-Cl | H | 400 | Electron-withdrawing group may slightly decrease activity. |

| 4 | H | 2-CH3 | 700 | Steric hindrance from the methyl group may disrupt optimal binding. |

| 5 | 5-OCH3 | 3-NH2 | 100 | Combination of an electron-donating group and a hydrogen bond donor may lead to enhanced affinity. |

Rational Design of Ligands Based on SAR Principles

The insights gained from SAR studies are instrumental in the rational design of new ligands with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, a rational design strategy would involve a systematic exploration of the chemical space around the core structure.

One common approach is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to improve biological activity or metabolic stability. For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to explore different hydrogen bonding patterns and geometries.

Structure-based drug design, when a high-resolution structure of the target protein is available, allows for the design of ligands that can form specific, high-affinity interactions with the binding site. For instance, if the binding pocket contains a hydrophobic sub-pocket, extending a substituent from the indole or pyridine ring with an appropriate hydrophobic group could significantly enhance binding affinity.

A hypothetical design strategy for a new series of this compound derivatives targeting a specific protein kinase could involve the following steps:

Scaffold Hopping: Replacing the indole core with a bioisosteric azaindole to modulate the hydrogen-bonding capacity of the N-H group. nih.gov

Fragment-Based Growth: If a fragment screen identifies a small molecule that binds to a sub-pocket, this fragment can be linked to the this compound scaffold to create a more potent inhibitor.

Conformational Restriction: Introducing a bridging atom between the indole and pyridine rings to lock the molecule into a more favorable binding conformation, thereby reducing the entropic penalty upon binding.

Receptor Binding Affinity Studies and Pharmacophore Modeling

Receptor binding affinity studies are essential to quantify the potency of newly synthesized compounds. These studies are typically performed using radioligand binding assays or other biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The data from these studies, usually expressed as IC50 or Ki values, are crucial for building robust SAR models.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. mdpi.com A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based).

For this compound derivatives, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic ring feature (the indole ring).

A hydrogen bond donor (the indole N-H, if unsubstituted).

Hydrophobic features corresponding to the aromatic rings.

The following is an illustrative pharmacophore model for a hypothetical kinase inhibitor based on the this compound scaffold.

| Pharmacophore Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor group in the receptor. | Nitrogen atom of the pyridine ring. |

| Aromatic Ring (AR) | Participates in pi-pi stacking or hydrophobic interactions. | Indole ring system. |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to an acceptor group in the receptor. | N-H group of the indole ring. |

| Hydrophobic (HY) | Engages in van der Waals interactions with nonpolar residues. | The entire aromatic scaffold. |

This pharmacophore model can then be used for virtual screening of large compound libraries to identify new molecules with the potential to bind to the target receptor.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of a compound series in three dimensions.

In a 3D-QSAR study of this compound derivatives, the molecules would be aligned based on their common scaffold. Then, steric and electrostatic fields around each molecule would be calculated. These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) to generate a QSAR model.

The resulting model can be visualized as contour maps, which highlight regions in space where certain properties are favorable or unfavorable for activity. For example:

Green contours might indicate regions where bulky substituents are favored (sterically favorable).

Yellow contours might indicate regions where bulky substituents are disfavored (sterically unfavorable).

Blue contours might indicate regions where electropositive groups are favored.

Red contours might indicate regions where electronegative groups are favored.

These contour maps provide valuable guidance for the design of new analogs with enhanced activity. For instance, if a green contour is observed near the 5-position of the indole ring, it would suggest that introducing a larger substituent at this position could lead to a more potent compound.

Advanced Applications in Materials Science and Imaging

Organic Electronics and Photonic Materials

The fusion of an electron-donating indole (B1671886) moiety with an electron-accepting pyridine (B92270) ring creates a classic donor-acceptor (D-A) structure. This architecture is fundamental to the design of organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and other organic electronic devices. The inherent charge transfer characteristics of such D-A molecules can lead to high charge carrier mobilities, a critical parameter for efficient electronic devices.

Research into related structures, such as pyridopyrazino[2,3-b]indole derivatives, has shown that these molecules can possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them suitable as n-type materials in optoelectronic applications. The ability to tune these energy levels by modifying the substituents on the indole or pyridine rings allows for the rational design of materials with specific electronic properties. For instance, the introduction of alkyl chains can improve solubility, facilitating solution-based processing techniques like spin coating or inkjet printing for large-area device fabrication. This processability is a key advantage of organic semiconductors over their inorganic counterparts.

The development of organic semiconductors based on the pyridin-yl-indole scaffold holds promise for creating low-cost, flexible, and lightweight electronic devices, including display drivers and smart tags.

Bioimaging Applications, Including Fluorescence

The inherent fluorescence of many indole derivatives makes them excellent candidates for bioimaging probes. The pyridin-4-yl substituent can further enhance these properties, leading to compounds with large Stokes shifts and high photostability, which are desirable for cellular imaging.

A notable example is the fluorescent probe 1,1-dimethyl-2-((E)-2-(pyridin-4-yl)vinyl)-1H-benzo[e]indole (PVBI), which has been successfully used for imaging pH fluctuations in living cells. hkbu.edu.hk This probe exhibits a significant Stokes shift of 93 nm, minimizing interference from autofluorescence, and shows a highly selective and reversible response to changes in pH in acidic environments. hkbu.edu.hk Its excellent cell membrane permeability allows for real-time monitoring of intracellular pH. hkbu.edu.hk

Furthermore, indole-based cyanine (B1664457) dyes have been developed as two-photon fluorescent probes that selectively target and image ribosomal RNA (rRNA) in the nucleolus of living cells. nih.gov These probes demonstrate a substantial increase in fluorescence brightness upon binding to RNA, making them highly effective for high-contrast imaging. nih.gov The ability to functionalize the indole ring allows for the tuning of subcellular targeting properties. nih.gov These examples highlight the potential of 1-(pyridin-4-yl)-1H-indole derivatives as versatile platforms for the development of advanced fluorescent probes for various bioimaging applications.

| Probe Name | Application | Key Photophysical Properties |

| PVBI | pH sensing in living cells | Stokes shift: 93 nm, pKa: 3.87 |

| Indole-based cyanine | RNA imaging in nucleolus | High two-photon absorption cross-section, 11-fold fluorescence enhancement with rRNA |

Functional Polymers and Electroluminescent Devices (EL Devices)

The electroluminescent properties of pyridin-yl-indole derivatives make them attractive for use in organic light-emitting diodes (OLEDs). These compounds can be incorporated into functional polymers or used as discrete emitters or charge transport materials in the emissive layer of an EL device.

For example, chelate compounds containing 2-(2-pyridyl)indole ligands have been synthesized and shown to be efficient blue/green emitters in electroluminescent devices. acs.orgresearchgate.net When used as the light-emitting layer in a multilayer OLED structure, these materials have demonstrated high external efficiencies. acs.orgresearchgate.net Specifically, a device using Be(2-(2-pyridyl)indole)₂ as the emitter achieved an external efficiency of 1.06 cd/A. acs.orgresearchgate.net

Furthermore, soluble polymers based on poly(p-pyridine) have been fabricated into unilayer electroluminescent devices that emit blue light. nih.gov The incorporation of indole moieties into such polymer backbones could further tune the emission color and improve device performance. The development of functional polymers containing the this compound unit is a promising avenue for creating next-generation displays and solid-state lighting.

| Compound/Ligand | Device Role | Emission Color | External Efficiency (at 20 mA/cm²) |

| Be(2-(2-pyridyl)indole)₂ | Emitter | Blue/Green | 1.06 cd/A |

| BPh₂(2-(2-pyridyl)-7-azaindole) | Emitter | Blue | 2.34 cd/A |

Photocatalytic Research

The electron-rich nature of the indole ring and the electron-accepting properties of the pyridine ring suggest that this compound and its derivatives could be active in photocatalytic processes. These compounds can potentially act as photosensitizers, facilitating light-induced chemical reactions.

Visible-light-induced photocatalysis has been employed for the synthesis of complex indole-fused pyridine derivatives. This indicates the amenability of the pyridin-yl-indole scaffold to participate in and be constructed via photocatalytic reactions. Moreover, studies on the photocatalytic degradation of indole have shown that it can be effectively mineralized using semiconductor photocatalysts like TiO₂. exlibrisgroup.com The modification of these photocatalysts with pyridine-containing compounds could enhance their efficiency for degrading specific organic pollutants.

While direct photocatalytic applications of this compound are still under exploration, the existing research on related systems points to a promising future in areas such as organic synthesis and environmental remediation.

Aggregation-Induced Phenomena

Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescent molecules lose their emissivity in the aggregated or solid state, limiting their applications in devices. In contrast, some molecules exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. This property is highly desirable for applications in solid-state emitters and biological sensors.

The structural characteristics of this compound, particularly the potential for restricted intramolecular rotation between the pyridine and indole rings in an aggregated state, suggest that its derivatives could be AIE-active. Research on donor-π-acceptor compounds based on triphenylamine-propenone, including a derivative with a pyridine acceptor, has demonstrated aggregation-induced enhanced emission (AIEE). rsc.org The restriction of intramolecular charge transfer (ICT) states in the aggregated form is believed to be responsible for this enhanced emission. rsc.org

Similarly, other studies have shown that the fluorescence of certain 1H-pyridines can be "turned on" or "off" via aggregation. beilstein-journals.org The investigation of AIE in specifically designed this compound derivatives could lead to the development of novel materials for highly sensitive sensors and efficient solid-state lighting applications.

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(pyridin-4-yl)-1H-indole?

A: The most common method involves a base-mediated coupling reaction between a pyridine derivative (e.g., 4-halopyridine) and an indole compound. For instance, a patent describes reacting a pyridine compound with indole in the presence of a base (e.g., K₂CO₃) at 50–200 °C to form the target compound . Typical yields range from 60–80%, with purity confirmed via HPLC.

Key Steps:

Dissolve indole and 4-halopyridine in a polar aprotic solvent (e.g., DMF).

Add a strong base (e.g., NaH) to deprotonate indole at the N1 position.

Heat the mixture under inert atmosphere (N₂/Ar) for 8–12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Synthesis: Catalytic Systems

Q. Q: How can catalytic systems improve the synthesis of this compound?

A: Transition-metal catalysts (e.g., Pd, Cu) enable milder conditions and higher regioselectivity. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using indole boronic acids and 4-halopyridines can achieve >90% yield . Optimization parameters include:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%).

- Ligands: Bidentate ligands (e.g., XPhos) to suppress side reactions.

- Solvent: Toluene/EtOH (3:1) at 80 °C.

Table 1: Comparison of Catalytic Methods

| Catalyst | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄ | 92 | 6 | High |

| CuI | 78 | 12 | Moderate |

Structural Characterization Techniques

Q. Q: What analytical methods resolve structural ambiguities in this compound derivatives?

A: Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and distinguish pyridine (δ 8.5–8.7 ppm) from indole protons (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Confirms dihedral angles between pyridine and indole rings (e.g., 15–25° in sulfonylated derivatives) .

- ESI-MS : Detects molecular ions (e.g., [M+H]+ at m/z 235) and fragmentation patterns .

Data Contradiction Analysis

Q. Q: How to address conflicting NMR data for this compound derivatives?

A: Discrepancies often arise from tautomerism or solvent effects. For example, in DMSO-d₆, NH protons (δ ~10.8 ppm) may shift due to hydrogen bonding . To resolve:

Compare spectra across solvents (CDCl₃ vs. DMSO).

Use 2D NMR (COSY, HSQC) to correlate protons and carbons.

Validate with computational models (DFT calculations for expected shifts).

Biological Activity Profiling

Q. Q: What biological activities are reported for this compound derivatives?

A: Studies highlight:

- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus .

- Anticancer : IC₅₀ = 5–20 µM in MCF-7 breast cancer cells via apoptosis induction .

- Aryl Hydrocarbon Receptor (AHR) Modulation : Inhibits cytochrome P450 enzymes (e.g., CYP1A1) .

Advanced SAR Studies

Q. Q: How do substituents on the indole ring affect bioactivity?

A: Substituents at C3/C5 significantly alter potency:

- Electron-withdrawing groups (NO₂, CF₃) : Enhance antimicrobial activity but reduce solubility.

- Methoxy groups : Improve AHR binding affinity (ΔG = -8.2 kcal/mol) .

Table 2: SAR of Common Derivatives

| Position | Substituent | Bioactivity (IC₅₀, µM) |

|---|---|---|

| C3 | Br | 12.4 (Anticancer) |

| C5 | OMe | 7.8 (AHR Inhibition) |

Mechanistic Studies in Pharmacology

Q. Q: What is the mechanism of AHR inhibition by this compound derivatives?

A: These compounds competitively bind AHR’s ligand-binding domain, blocking nuclear translocation. Key evidence:

- Co-crystallography : Pyridine nitrogen forms H-bonds with Tyr-320 .

- Luciferase Assays : 70% reduction in CYP1A1 reporter activity at 10 µM .

Computational Modeling Approaches

Q. Q: How to predict binding modes of this compound with targets?

A: Use molecular docking (AutoDock Vina) and MD simulations (AMBER):

Docking : Grid box centered on AHR’s PAS-B domain.

MM-GBSA : Calculate binding free energy (ΔG ~ -9.5 kcal/mol).

ADMET Prediction : Moderate BBB permeability (logP = 2.1) but high hepatic clearance.

Analytical Method Development

Q. Q: How to assess purity and stability of this compound?

A:

- HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), retention time = 6.2 min.

- Stability Studies : Store at -20 °C under argon; degradation <5% over 6 months .

Stability Under Physiological Conditions

Q. Q: How does pH affect the stability of this compound in vitro?

A: The compound is stable at pH 7.4 (PBS buffer) but degrades rapidly in acidic conditions (pH <3):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.